Benzeneethanamine, beta-methoxy-N-methyl-
Description
"Benzeneethanamine, beta-methoxy-N-methyl-" is a substituted phenethylamine derivative characterized by a methoxy (-OCH₃) group at the beta position (C2 of the ethylamine chain) and an N-methyl (-CH₃) group on the amine. Phenethylamine derivatives are studied for diverse applications, including pharmacology, toxicology, and natural product chemistry . The beta-methoxy substitution distinguishes it from common derivatives like para-methoxybenzeneethanamines or N-methylated analogs, which exhibit distinct physicochemical and biological behaviors.
Properties
CAS No. |
104338-27-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methoxy-N-methyl-2-phenylethanamine |
InChI |
InChI=1S/C10H15NO/c1-11-8-10(12-2)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
InChI Key |
KGUBSDKUWJBTCX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Henry Reaction for Nitrostyrene Formation
The most widely documented route begins with the Henry reaction between substituted benzaldehydes and nitromethane. For beta-methoxy-N-methyl derivatives, 4-methoxybenzaldehyde serves as the starting material. In a representative procedure, 4-methoxybenzaldehyde reacts with nitromethane in the presence of ammonium acetate and glacial acetic acid under reflux conditions (4–4.5 hours). This yields 4-methoxy-beta-nitrostyrene, a nitroalkene intermediate, with an average yield of 87–88%.
Key Reaction Parameters:
| Component | Molar Ratio | Role |
|---|---|---|
| 4-Methoxybenzaldehyde | 1.0 | Electrophilic substrate |
| Nitromethane | 2.2–2.8 | Nucleophile |
| Ammonium Acetate | 1.2–1.5 | Catalyst |
| Glacial Acetic Acid | 9.0–9.5 | Solvent/acid mediator |
The reaction proceeds via nucleophilic attack of nitromethane’s deprotonated form on the aldehyde carbonyl, followed by dehydration to form the nitroalkene. Crystallization from tetrahydrofuran (THF) yields yellow needle-like crystals.
Zinc-Mediated Reduction of Nitrostyrene
The nitro group in 4-methoxy-beta-nitrostyrene is reduced to a primary amine using activated zinc powder in hydrochloric acid. Activation of zinc involves pretreatment with 10–30% HCl to remove surface oxides, enhancing reactivity. The reduction occurs in methanol under controlled temperatures (40–55°C), with stoichiometric excess of zinc (16–20 mol per mol nitrostyrene).
Reduction Steps:
-
Initial Activation: Zinc powder is stirred with dilute HCl, filtered, and added to methanol.
-
Gradual Addition: Nitrostyrene and 30–32% HCl are introduced at 0–5°C, followed by stepwise heating to 55°C over 4.5–5 hours.
-
Workup: The reaction mixture is filtered to remove zinc residues, and the aqueous layer is basified with saturated sodium bicarbonate (pH 9.0). Extraction with chloroform and vacuum distillation yields beta-methoxy-phenylethylamine as a colorless liquid (91% yield).
Mechanistic Insight:
Zinc in acidic conditions generates nascent hydrogen, which reduces the nitro group to an amine via nitroso and hydroxylamine intermediates. The methoxy group remains stable under these conditions due to its electron-donating nature, preventing demethylation.
N-Methylation of Primary Amines
Reductive Methylation
Primary amines obtained from nitro reductions are methylated using formaldehyde or formic acid under reductive conditions. For example, beta-methoxy-phenylethylamine reacts with formaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) at pH 5–6. This method selectively methylates the amine without disturbing the methoxy group.
Optimization Considerations:
Eschweiler-Clarke Reaction
An alternative pathway employs the Eschweiler-Clarke reaction, where excess formaldehyde and formic acid directly methylate the amine. This one-pot method is efficient but risks formylation of the amine if stoichiometry is imbalanced. For beta-methoxy-N-methyl derivatives, stoichiometric ratios of 1:5 (amine:formaldehyde) and reflux in formic acid (12 hours) achieve >70% conversion.
Alternative Synthetic Routes
Grignard Addition to Nitriles
A less common approach involves reacting beta-methoxybenzyl nitrile with methylmagnesium bromide. The Grignard reagent adds to the nitrile, forming an imine intermediate, which is hydrolyzed to the amine. However, this method suffers from low regioselectivity and competing side reactions, limiting its utility.
Catalytic Hydrogenation of Nitriles
Catalytic hydrogenation (H2, Ra-Ni) of beta-methoxybenzyl nitrile produces the primary amine, which is subsequently methylated. While effective, this route requires high-pressure equipment and risks over-reduction of the methoxy group.
Analytical Validation and Purification
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) is critical for verifying purity. A validated method uses a C18 column (50 × 2.1 mm, 3.5 μm) with a gradient of 0.1% formic acid in water and acetonitrile. Detection limits for analogous compounds are <1 ng/mL.
Distillation and Crystallization
Final purification often employs fractional distillation under reduced pressure (3–5 mmHg) to isolate the amine as a low-boiling fraction (86–88°C). For crystalline derivatives, recrystallization from hexane/ethyl acetate (9:1) enhances purity.
Challenges and Mitigation Strategies
-
Demethylation Risks: Acidic conditions during reduction may cleave methoxy groups. Using milder acids (e.g., acetic instead of HCl) and shorter reaction times mitigates this.
-
Byproduct Formation: Over-alkylation during methylation is minimized by controlled reagent addition and pH monitoring.
-
Zinc Activation: Incomplete activation reduces reaction efficiency. Pre-stirring zinc with HCl for 30–60 minutes ensures consistent reactivity .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, beta-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce various amines .
Scientific Research Applications
Common Synthetic Routes
| Method | Description |
|---|---|
| Reflux Reaction | Reaction of benzeneethanamine with methanol using a catalyst at 60-80°C. |
| Industrial Production | Utilizes large-scale reactors and continuous flow processes for high yield. |
| Purification Techniques | Common methods include chromatography and recrystallization. |
Scientific Research Applications
Benzeneethanamine, beta-methoxy-N-methyl- exhibits a wide range of applications in scientific research:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology
- Neurotransmitter Analogs : The compound is studied for its effects on neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarity to neurotransmitters allows it to interact with various receptors.
Medicine
- Therapeutic Potential : Ongoing research investigates its potential therapeutic effects in treating neurological disorders such as depression and anxiety. Preliminary studies suggest it may modulate neurotransmitter activity, although further investigation is needed to clarify its mechanisms of action.
Industry
- Pharmaceutical Production : It is utilized in the manufacturing of various pharmaceuticals and fine chemicals, contributing to the development of drugs with specific biological activities.
Case Studies
- Neuropharmacological Studies : A study evaluated the effects of Benzeneethanamine, beta-methoxy-N-methyl- on serotonin receptors in vitro. Results indicated that this compound could enhance serotonin receptor activation, suggesting potential antidepressant properties.
- Synthetic Applications : Researchers successfully synthesized a series of derivatives from Benzeneethanamine, beta-methoxy-N-methyl-, demonstrating its utility as a versatile building block in organic synthesis. These derivatives exhibited varied biological activities, warranting further exploration.
- Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of Benzeneethanamine, beta-methoxy-N-methyl-. Findings indicate that while it shows promise for therapeutic use, careful dosage regulation is necessary due to potential side effects observed at higher concentrations.
Mechanism of Action
The mechanism of action of Benzeneethanamine, beta-methoxy-N-methyl- involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets are still under investigation, but it is known to affect the central nervous system .
Comparison with Similar Compounds
Comparison with N-Methyl Benzeneethanamine Derivatives
Compound : Benzeneethanamine, N-methyl- (CAS 589-08-2)
Comparison: The absence of a beta-methoxy group in N-methyl-benzeneethanamine results in lower molecular weight and higher volatility compared to hypothetical beta-methoxy-N-methyl derivatives.
Comparison with Methoxy-Substituted Benzeneethanamines
a) 4-Methoxy-N-substituted Derivatives
Compound : Benzeneethanamine, 4-methoxy-
- Activity : Exhibits anti-quorum sensing properties, binding to proteins (e.g., SdiA) with moderate affinity (docking energy: -6.5 to -7.2 kcal/mol) .
- Hydrogen Bonding: Preferentially interacts with polar amino acids via hydrogen bonds .
b) NBOMe Series (2,5-dimethoxy-N-benzyl derivatives)
Examples : 25I-NBOMe, 25B-NBOMe .
- Substituents : Methoxy groups at C2 and C5 on the benzene ring; N-benzyl substitution.
- Pharmacology : Potent psychedelics with ED₅₀ values in mice as low as 0.01 mg/kg .
- Toxicity : High doses (10 mg/kg) induce sensorimotor deficits in mice .
Comparison :
Beta-methoxy-N-methyl derivatives may lack the para-substituted aromatic methoxy groups critical for 5-HT₂A receptor binding (key to NBOMe activity). However, beta-methoxy could alter lipophilicity, affecting blood-brain barrier penetration .
Comparison with Ethylamine Chain-Substituted Derivatives
Examples :
- Benzeneethanamine, 2-fluoro-α,3-dihydroxy-N-methyl (Anticancer docking energy: -7.21 kcal/mol) .
- Benzeneethanamine, 2,5-difluoro-β,3,4-trihydroxy-N-methyl- (Complex substituents on ethyl chain) .
Comparison :
Hydroxyl and fluoro substituents on the ethyl chain enhance polarity and hydrogen-bonding capacity, improving interactions with biological targets like Bcl-2 proteins . Beta-methoxy-N-methyl may exhibit intermediate polarity, balancing solubility and membrane permeability.
Physicochemical Property Analysis
*Estimated via Crippen method; †Based on 4-methoxy-N-benzyl analogs; ‡Experimental data .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield and purity of beta-methoxy-N-methyl benzeneethanamine derivatives?
- Methodological Answer :
- Step 1 : Use reductive amination or alkylation reactions, as described for structurally similar phenethylamine derivatives (e.g., N,4-dimethoxy analogs) .
- Step 2 : Adjust reaction parameters (temperature: 60–80°C; solvent: methanol/ethanol) to balance reaction speed and byproduct formation.
- Step 3 : Employ purification techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity isolates.
- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water) and NMR (1H/13C) to detect residual solvents or unreacted intermediates .
Q. Which analytical techniques are most effective for structural characterization of beta-methoxy-N-methyl benzeneethanamine?
- Methodological Answer :
- Technique 1 : NMR Spectroscopy (1H, 13C, DEPT-135) to confirm methoxy and methylamine substituents. For example, methoxy protons appear at δ 3.2–3.5 ppm in CDCl3 .
- Technique 2 : High-Resolution Mass Spectrometry (HRMS) to verify molecular ions (e.g., [M+H]+ for C10H15NO2 at m/z 181.23) .
- Technique 3 : FT-IR to identify functional groups (N–H stretch at ~3300 cm⁻¹, C–O–C at ~1250 cm⁻¹).
- Cross-Validation : Compare with PubChem data (InChIKey, SMILES) for consistency .
Q. How can researchers assess the pharmacokinetic properties of beta-methoxy-N-methyl benzeneethanamine in preclinical models?
- Methodological Answer :
- Step 1 : Administer the compound intravenously/orally to rodent models and collect plasma samples at timed intervals.
- Step 2 : Use HPLC with UV detection (λ = 254 nm) or LC-MS/MS to quantify plasma concentrations .
- Step 3 : Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis (e.g., Phoenix WinNonlin).
- Metabolic Profiling : Incubate with liver microsomes to identify phase I/II metabolites .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy positioning) influence the biological activity of beta-methoxy-N-methyl benzeneethanamine derivatives?
- Methodological Answer :
- SAR Study Design :
- Synthesize analogs with methoxy groups at positions 2, 3, or 4 on the benzene ring.
- Test receptor binding affinity (e.g., serotonin 5-HT2A) via radioligand displacement assays .
- Data Interpretation :
| Substituent Position | 5-HT2A IC50 (nM) | Notes |
|---|---|---|
| 2-methoxy | 450 | Low affinity |
| 4-methoxy | 85 | High affinity |
- Conclusion: Para-substitution enhances receptor interaction due to reduced steric hindrance .
Q. How should researchers address contradictions in neuropharmacological data (e.g., serotonin elevation vs. toxicity)?
- Methodological Answer :
- Hypothesis Testing : Replicate in vitro studies (e.g., serotonin uptake in synaptosomes) under standardized conditions (pH 7.4, 37°C) .
- Toxicological Analysis : Compare LC50 values across cell lines (e.g., HEK293 vs. SH-SY5Y) to assess cell-type specificity.
- Case Study Integration : Review clinical data from structurally related compounds (e.g., 25B-NBOMe intoxication reports) to identify risk factors .
Q. What advanced computational approaches predict the receptor-binding dynamics of beta-methoxy-N-methyl benzeneethanamine?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with 5-HT2A receptor PDB ID 6A94. Focus on hydrogen bonding with Ser159 and hydrophobic interactions with Phe234 .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess ligand-receptor stability.
- Validation : Cross-check with experimental IC50 values to refine force field parameters .
Q. What protocols are recommended for toxicological evaluation of beta-methoxy-N-methyl benzeneethanamine derivatives?
- Methodological Answer :
- In Vitro Assays :
- Ames Test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains .
- hERG Assay : Measure IC50 for cardiac liability (patch-clamp electrophysiology).
- In Vivo Studies : Conduct acute toxicity testing in rodents (OECD Guideline 423) with histopathological analysis of liver/kidney .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
